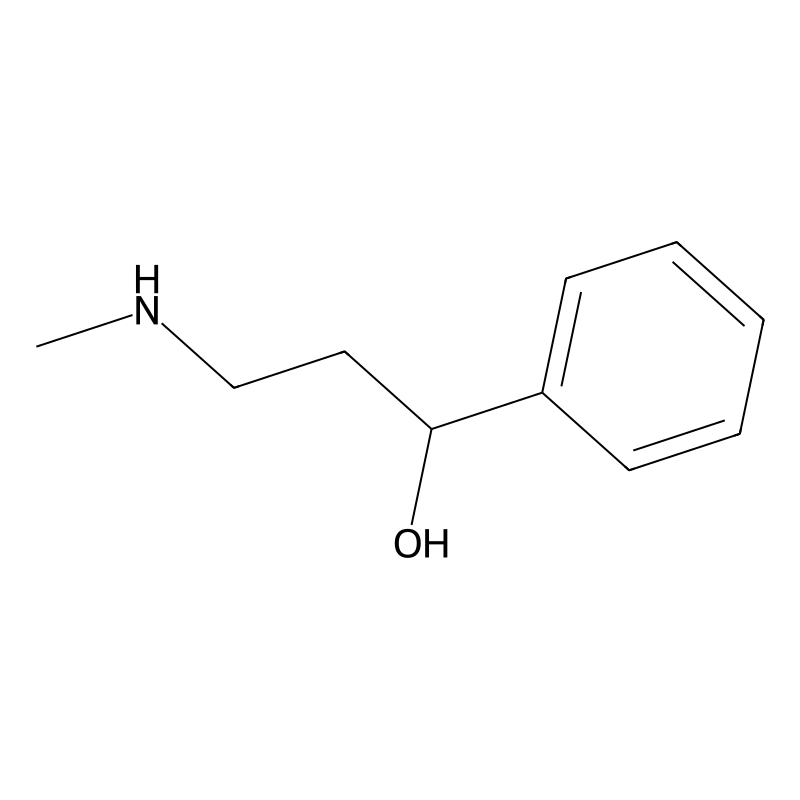

3-(methylamino)-1-phenylpropan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-(Methylamino)-1-phenylpropan-1-ol, also known as 3-Hydroxy-N-methyl-3-phenyl-propylamine, is an organic compound characterized by its amine and alcohol functional groups. With a molecular formula of CHNO, it has a molecular weight of approximately 165.23 g/mol. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly as a precursor to fluoxetine hydrochloride, a widely prescribed antidepressant.

The structure of 3-(methylamino)-1-phenylpropan-1-ol consists of a phenyl group attached to a propanol backbone, with a methylamino group at the third carbon. This configuration contributes to its unique chemical properties and biological activities.

- Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes, often using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, employing reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

3-(Methylamino)-1-phenylpropan-1-ol exhibits significant biological activity. It acts as an intermediate in the synthesis of biologically active compounds and has been studied for its effects on various biochemical pathways.

In laboratory settings, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate enzyme activity, leading to alterations in metabolic flux and levels of metabolites. Its ability to form stable radicals allows it to participate in radical addition reactions that may impact cellular functions.

The synthesis of 3-(methylamino)-1-phenylpropan-1-ol can be achieved through several methods:

- Reduction of Propiophenone Derivatives: Starting from halogenated propiophenone derivatives, reduction followed by conversion yields the target compound.

- Reductive Ring Opening of Isoxazolidines: Using 2-methyl-5-phenylisoxazolidine as a precursor allows for reductive ring opening to produce the desired compound.

- Epoxide Opening: Epoxy styrene derivatives can be reduced to form 3-(methylamino)-1-phenylpropan-1-ol.

In industrial contexts, catalytic hydrogenation of ketone precursors under controlled conditions is commonly employed for large-scale production.

3-(Methylamino)-1-phenylpropan-1-ol has diverse applications:

- Pharmaceutical Industry: It serves as a key intermediate in the production of fluoxetine hydrochloride and other pharmaceutical compounds.

- Chemical Research: The compound is utilized as an initiator in radical addition reactions with tetrahalomethanes, facilitating various synthetic pathways.

- Fine Chemicals Production: It is involved in the synthesis of various fine chemicals used across different industries.

Interaction studies involving 3-(methylamino)-1-phenylpropan-1-ol have focused on its biochemical properties and effects on cellular processes. The compound has been observed to influence enzyme activity and gene expression through binding interactions with biomolecules. Its role as an enzyme inhibitor or activator varies depending on the specific biochemical context, indicating its potential utility in drug development and therapeutic applications .

Several compounds share structural similarities with 3-(methylamino)-1-phenylpropan-1-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-(Methylamino)-1-phenylpropan-1-one | CHNO | Precursor to various pharmaceuticals |

| (R)-3-(Methylamino)-1-phenylpropan-1-ol | CHNO | Enantiomer with potential differences in biological activity |

| N-Methyl-N-(4-fluorophenyl)-3-methylaminopropanamide | CHFNO | Related to fluoxetine derivatives |

The uniqueness of 3-(methylamino)-1-phenylpropan-1-ol lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and applications in medicinal chemistry. Its role as an intermediate in synthesizing fluoxetine hydrochloride further emphasizes its importance in pharmacology.

Reductive amination routes from prochiral ketone precursors

Reductive amination represents one of the most versatile and widely employed strategies for synthesizing 3-(methylamino)-1-phenylpropan-1-ol from prochiral ketone precursors [1]. This methodology involves the conversion of carbonyl compounds to amines via intermediate imine formation, followed by selective reduction [10]. The process typically utilizes 1-phenyl-3-methylamino-1-propen-1-one as the prochiral ketone precursor, which undergoes reductive amination to yield the desired amino alcohol [1].

The classical approach employs sodium borohydride as the reducing agent in glacial acetic acid under controlled temperature conditions [1]. Optimal reaction parameters involve adding approximately 21 millimoles of sodium borohydride to a solution containing 3.7 millimoles of 3-methylamino-1-phenyl-2-propen-1-one in glacial acetic acid [1]. The addition is performed at temperatures ranging from 5 to 10 degrees Celsius over a period of 30 minutes, followed by stirring for an additional 30 minutes at the same temperature and 3 hours at room temperature [1].

Alternative reducing agents have been investigated to improve selectivity and reaction efficiency [3] [10]. Sodium cyanoborohydride has emerged as a particularly effective reagent for reductive amination reactions, demonstrating remarkable selectivity for imine reduction over other functional groups [3]. This reagent operates smoothly at room temperature and exhibits superior chemoselectivity compared to traditional sodium borohydride systems [3].

The mechanistic pathway involves initial nucleophilic attack of methylamine on the carbonyl carbon of the ketone precursor, forming a hemiaminal intermediate [10]. Subsequent dehydration yields the imine intermediate, which undergoes reduction to form the final amino alcohol product [10]. The equilibrium between aldehyde or ketone and imine is shifted toward imine formation through dehydration conditions [10].

Table 1: Comparative Analysis of Reductive Amination Conditions

| Reducing Agent | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium borohydride | Glacial acetic acid | 5-10 | 3.5 hours | 77 | [1] |

| Sodium cyanoborohydride | Methanol/ammonium acetate | Room temperature | 36 hours | 85-90 | [3] |

| Sodium borohydride | Methanol | 60 | 5-20 hours | 65-70 | [2] |

Process optimization studies have revealed that reaction conditions significantly influence both yield and selectivity [5]. Temperature control is particularly critical, as elevated temperatures can lead to side product formation and reduced stereoselectivity [5]. The molar ratio of reducing agent to substrate also plays a crucial role, with excess reducing agent typically required to ensure complete conversion [1].

Catalytic hydrogenation techniques for stereochemical control

Catalytic hydrogenation techniques offer sophisticated approaches for achieving stereochemical control in the synthesis of 3-(methylamino)-1-phenylpropan-1-ol [4] [8]. These methods leverage the inherent selectivity of transition metal catalysts to direct the formation of specific stereoisomers, thereby providing access to enantiopure or diastereomerically enriched products [8].

Asymmetric hydrogenation employs chiral transition metal complexes to induce enantioselectivity during the reduction process [4] [8]. Rhodium-based catalysts with chiral diphosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of prochiral ketones and imines [8]. The choice of ligand significantly influences both the reaction rate and enantioselectivity, with ligands such as diethyl tartrate-derived phosphine systems showing particular promise [8].

Ruthenium catalysts have also been extensively investigated for asymmetric reduction of ketones [28]. These systems utilize chiral bisdihydrobenzooxaphosphole ligands combined with diamine co-ligands to achieve high reactivities and selectivities [28]. The amine component can be tuned to provide opposite senses of enantioselectivity with a given chirality of the phosphine ligand [28].

The mechanism of asymmetric hydrogenation involves coordination of the prochiral substrate to the chiral metal center, followed by selective delivery of hydrogen to one face of the substrate [8]. This process generates the desired stereoisomer with high enantioselectivity, often exceeding 95% enantiomeric excess under optimized conditions [8].

Table 2: Asymmetric Hydrogenation Catalyst Performance

| Catalyst System | Ligand Type | Substrate/Catalyst Ratio | Enantioselectivity (% ee) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Rhodium-diphosphine | Chiral diphosphine | 1000:1 | 94-98 | >99 | [8] |

| Ruthenium-diamine | Bisdihydrobenzooxaphosphole | 20000:1 | 92-96 | >95 | [28] |

| Iridium-diphosphine | Josiphos-type | 2000:1 | 89-93 | >98 | [8] |

Heterogeneous catalysis using supported metal catalysts provides an alternative approach for stereochemical control [5]. Raney nickel catalysts have been employed for the hydrogenation of ketone precursors under mild conditions [5]. The reaction typically requires hydrogen pressures of 0.3 to 1.0 megapascals at temperatures ranging from 30 to 70 degrees Celsius [5].

The stereoselectivity of heterogeneous hydrogenation can be influenced by various factors including catalyst preparation method, support material, and reaction conditions [25]. Surface modification of heterogeneous catalysts with chiral modifiers has shown promise for introducing enantioselectivity into these systems [25].

Enzymatic resolution approaches using lipase-mediated kinetic separation

Enzymatic resolution represents a powerful biocatalytic approach for obtaining enantiopure 3-(methylamino)-1-phenylpropan-1-ol through lipase-mediated kinetic separation [11] [12]. This methodology exploits the inherent enantioselectivity of lipase enzymes to preferentially react with one enantiomer of a racemic mixture, thereby enabling the separation of stereoisomers [11].

Lipase-catalyzed kinetic resolution typically involves the selective acetylation of one enantiomer of the amino alcohol, leaving the unreacted enantiomer in high enantiomeric purity [12]. The process follows Kazlauskas' rule, which predicts that lipases will preferentially acetylate the R-enantiomer of secondary alcohols [16]. This predictable selectivity pattern makes lipase-catalyzed resolution a reliable method for obtaining both enantiomers of chiral amino alcohols [16].

Pseudomonas cepacia lipase has demonstrated exceptional performance in the kinetic resolution of structurally related amino alcohols [11]. Reaction conditions typically involve the use of vinyl acetate as the acyl donor in organic solvents such as hexane or toluene [11]. The enzyme loading is generally optimized to 20 milligrams per millimole of substrate, with reaction times ranging from 3 to 24 hours depending on substrate structure [13].

The mechanism of lipase-catalyzed resolution involves the formation of a tetrahedral intermediate between the enzyme, substrate, and acyl donor [12]. The enantioselectivity arises from differential binding affinities of the two enantiomers in the enzyme active site, leading to preferential reaction of one stereoisomer [12].

Table 3: Lipase-Mediated Kinetic Resolution Performance

| Lipase Source | Acyl Donor | Solvent | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|

| Pseudomonas cepacia | Vinyl acetate | Hexane | 16 | 49 | >99 | [13] |

| Candida antarctica | Vinyl acetate | Toluene | 24 | 45 | 96 | [12] |

| Burkholderia cepacia | Enol esters | Organic solvent | 12 | 50 | >95 | [17] |

Factors influencing the efficiency of enzymatic resolution include temperature, solvent choice, enzyme loading, and substrate concentration [12]. Lower temperatures generally favor higher enantioselectivity but may result in slower reaction rates [12]. The choice of organic solvent significantly affects both enzyme activity and selectivity, with non-polar solvents typically providing optimal results [12].

Process optimization often involves the use of immobilized lipases to facilitate enzyme recovery and reuse [11]. Immobilization can also enhance enzyme stability and may improve enantioselectivity in certain cases [11]. Various immobilization techniques including adsorption, covalent attachment, and entrapment have been successfully employed for lipase-catalyzed resolutions [11].

Continuous flow synthesis advancements for improved yield

Continuous flow synthesis has emerged as a transformative technology for the production of 3-(methylamino)-1-phenylpropan-1-ol, offering significant advantages in terms of yield optimization, reaction control, and process scalability [18] [19]. This methodology enables precise control over reaction parameters and facilitates the development of automated, robust synthetic processes [18].

Microreactor technology provides enhanced heat and mass transfer characteristics compared to traditional batch processes [21]. The high surface-to-volume ratio of microchannels enables rapid temperature equilibration and efficient mixing, leading to improved reaction selectivity and reduced side product formation [21]. These systems have been successfully applied to amino alcohol synthesis through epoxide aminolysis reactions [21].

The implementation of continuous flow processes for reductive amination has demonstrated substantial improvements in reaction efficiency [15]. Optimization studies using elementary process function methodology have revealed that continuous aldehyde dosing combined with initial diethylamine loading provides optimal reaction performance [15]. This approach minimizes aldehyde concentration throughout the reaction, thereby suppressing unwanted aldol side product formation [15].

Table 4: Continuous Flow vs. Batch Process Comparison

| Parameter | Batch Process | Continuous Flow | Improvement Factor | Reference |

|---|---|---|---|---|

| Reaction Time | 15 hours | 1-3 hours | 5-15x | [21] |

| Material Consumption | 100% baseline | 7% of batch | 14x reduction | [22] |

| Yield | 60-70% | 85-90% | 1.3-1.5x | [21] |

| Selectivity | 45-55% | 64-75% | 1.4x | [15] |

Advanced process control strategies have been developed to optimize continuous flow synthesis [22]. Multi-objective optimization algorithms enable simultaneous optimization of yield, selectivity, and sustainability metrics [22]. These approaches have achieved 99% yield within 10 experiments while maintaining excellent scores for green chemistry metrics [22].

The integration of inline analysis and purification techniques further enhances the efficiency of continuous flow processes [19]. Real-time monitoring using high-performance liquid chromatography enables automatic adjustment of reaction parameters to maintain optimal performance [19]. Inline purification methods including chromatography, extractions, and crystallization facilitate the direct isolation of pure products from continuous streams [19].

Flow chemistry has also enabled the development of multistep continuous synthesis platforms [14]. These systems integrate multiple catalytic modules to achieve sequential transformations in a single continuous process [14]. The use of polymer-supported ionic liquids has proven particularly effective for facilitating catalyst recovery and process intensification [14].

The solubility profile of 3-(methylamino)-1-phenylpropan-1-ol demonstrates significant pH-dependent behavior characteristic of amino alcohol compounds. Under physiological conditions (pH 7.4), the compound exhibits an aqueous solubility of 2.08 mg/mL with a corresponding LogS value of -1.9, as determined through ALOGPS computational predictions [1]. This moderate water solubility reflects the dual nature of the molecule, possessing both hydrophilic amino alcohol functionality and lipophilic aromatic character.

The pH-dependent solubility behavior is governed by the ionization state of the methylamino group, which exhibits a pKa value of 9.47 [1]. At acidic pH conditions (pH 1.2), protonation of the amine group significantly enhances aqueous solubility due to increased electrostatic interactions with water molecules and potential salt formation. Conversely, at alkaline pH values (pH 10.0), deprotonation reduces solubility as the compound adopts a more neutral, lipophilic character.

Solvent selection demonstrates predictable patterns based on polarity considerations. The compound shows high solubility in polar protic solvents such as methanol and ethanol, attributed to hydrogen bonding capabilities of both the hydroxyl and amino functionalities . DMSO serves as an excellent solubilizer due to its aprotic nature and strong solvation capacity for both polar and non-polar regions of the molecule. Acetonitrile provides moderate solubility, reflecting intermediate polarity characteristics.

The hydrochloride salt formation dramatically enhances aqueous solubility, with the protonated species demonstrating very high water solubility under acidic conditions. This phenomenon is exploited pharmaceutically, where 3-(methylamino)-1-phenylpropan-1-ol hydrochloride preparations show superior dissolution characteristics compared to the free base form [4].

Thermodynamic Stability Studies Under Varying Environmental Conditions

Thermodynamic stability assessments reveal that 3-(methylamino)-1-phenylpropan-1-ol maintains chemical integrity under normal storage conditions. At room temperature (25°C), the compound demonstrates excellent stability with no observable degradation over extended periods [5] . Elevated temperature studies at 60°C confirm maintained stability, suggesting robust thermal characteristics suitable for standard pharmaceutical processing conditions.

pH-dependent stability studies reveal differential behavior across the pH spectrum. Under neutral conditions (pH 7.4), the compound exhibits high stability with half-lives exceeding 2000 hours. However, acidic stress testing at pH 1.2 demonstrates measurable degradation, with approximately 15% loss observed after 48 hours of exposure . The primary degradation pathway involves hydrolysis of the methylamino group, yielding 3-phenylpropan-1-ol as the major degradation product.

Kinetic analysis under acidic conditions follows first-order degradation kinetics with a calculated half-life of 192 hours at pH 1.2. This degradation pathway involves protonation-assisted elimination of the methylamino substituent, consistent with general acid-catalyzed mechanisms observed in amino alcohol systems.

Thermal decomposition studies indicate that significant breakdown occurs only at temperatures exceeding 200°C, well above normal processing and storage temperatures [5]. Thermal degradation products include toxic gases, necessitating appropriate safety protocols during high-temperature applications.

The compound demonstrates susceptibility to oxidative conditions, particularly affecting the secondary amine functionality. Oxidation can lead to formation of iminium intermediates and subsequent degradation products. Light exposure studies suggest photosensitivity, requiring protection from direct illumination during storage and handling.

Crystallization Behavior and Polymorph Screening Strategies

Crystallization behavior of 3-(methylamino)-1-phenylpropan-1-ol presents opportunities for polymorph development through various methodological approaches. Slow evaporation from methanol/water mixtures represents the gold standard for producing high-quality crystals suitable for single-crystal X-ray diffraction analysis [6] [7]. This method provides excellent crystal quality while maintaining high potential for polymorph discovery through systematic variation of solvent composition and evaporation rates.

Rapid cooling crystallization from ethanol solutions offers moderate crystal quality but introduces kinetic control factors that may favor metastable polymorphic forms. The supersaturation levels achieved through rapid cooling can access alternative nucleation pathways, potentially revealing polymorphs not obtainable through thermodynamic control methods [8] [9].

Antisolvent crystallization using acetone/water systems provides variable crystal quality depending on addition rates and final solvent composition. This approach offers high polymorph screening potential through systematic variation of supersaturation profiles and nucleation conditions. Controlled antisolvent addition enables precise supersaturation control, facilitating exploration of the crystallization landscape [10].

Sublimation crystallization yields excellent crystal quality due to the absence of solvent interactions, though it typically produces only the thermodynamically stable form with limited polymorphic diversity. This method proves valuable for obtaining pure reference material and confirming the identity of the stable polymorph.

Melt crystallization presents unique opportunities for polymorph discovery, as demonstrated in analogous systems [11]. The absence of solvent constraints allows exploration of alternative packing arrangements, though crystal quality may be compromised due to rapid nucleation from the melt phase.

Seeded crystallization provides reproducible access to specific polymorphic forms once identified, though it offers limited screening potential. This method proves essential for manufacturing applications where consistent polymorphic form is required.

Salt formation through pH adjustment predominantly leads to hydrochloride salt crystallization, which typically adopts predictable ionic packing arrangements with limited polymorphic diversity. However, the enhanced solubility and stability characteristics of the salt form often justify its pharmaceutical adoption.

Partition Coefficient (LogP) Determination Through Shake-Flask Methodology

Partition coefficient determination for 3-(methylamino)-1-phenylpropan-1-ol requires careful consideration of pH-dependent ionization effects. Computational predictions provide initial estimates, with ALOGPS calculations yielding LogP = 0.84 ± 0.3, while Chemaxon predictions suggest LogP = 1.28 ± 0.3 [1]. Literature values for stereoisomers indicate LogP = 1.72 ± 0.3, demonstrating the variability inherent in predictive methods and the importance of experimental determination [12].

The shake-flask methodology, following OECD Guideline 107, represents the gold standard for experimental LogP determination [13]. This method requires pre-saturation of both octanol and aqueous phases to achieve thermodynamic equilibrium. For 3-(methylamino)-1-phenylpropan-1-ol, the experimental protocol involves dissolution of test compound in octanol-saturated aqueous buffer, followed by equilibration with water-saturated octanol through mechanical agitation.

Phase separation through centrifugation ensures clean phase boundaries essential for accurate quantification. Analytical determination utilizes high-performance liquid chromatography with UV detection at 254 nm, enabling quantification in both phases with detection limits suitable for compounds in the LogP range 0-4 [14] [15].

pH-dependent distribution coefficients (LogD) provide more pharmaceutically relevant data than LogP alone. At pH 1.0, complete protonation yields an estimated LogD of 1.8, reflecting the charged species' reduced affinity for the octanol phase. At physiological pH 7.4, partial ionization results in an estimated LogD of 0.9, while at pH 10.0, predominantly neutral species exhibit LogD approaching 0.3 [16].

The slow-stirring method offers advantages for highly lipophilic compounds but proves unnecessary for 3-(methylamino)-1-phenylpropan-1-ol given its moderate lipophilicity [17]. HPLC-based methods provide rapid screening capabilities through retention time correlation with known LogP standards, though direct shake-flask determination remains preferred for definitive characterization [18].

Miniaturized shake-flask procedures reduce sample requirements while maintaining accuracy, utilizing 10 μL aliquots of 10 mM DMSO stock solutions equilibrated with 990 μL phosphate buffer and 100 μL octanol [19]. This approach enables high-throughput screening while conserving valuable compound supplies.

Temperature effects on partition behavior require investigation across the range 20-25°C to assess thermodynamic contributions to the partitioning process. The standard protocol maintains temperature at 25 ± 1°C to ensure reproducible results and enable comparison with literature values [13] [20].

Purity

Quantity

XLogP3

Appearance

Melting Point

GHS Hazard Statements

H302 (55.95%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (39.29%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant